3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dichloro-5-hydroxybenzaldehyde with thiourea under acidic conditions to form the corresponding thioamide intermediate. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The chloro groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of the sulfanyl group can also facilitate interactions with metal ions or other cofactors, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dichloro-5-hydroxyphenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one: This compound shares the 2,4-dichloro-5-hydroxyphenyl moiety but differs in the core structure, featuring an oxadiazole ring instead of a quinazolinone.
N-(2,4-dichloro-5-hydroxyphenyl)acetamide: This compound also contains the 2,4-dichloro-5-hydroxyphenyl group but has an acetamide functional group instead of the quinazolinone core.
Uniqueness
The uniqueness of 3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one lies in its combination of functional groups and the quinazolinone core, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-5-9(16)12(19)6-11(8)18-13(20)7-3-1-2-4-10(7)17-14(18)21/h1-6,19H,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUMCUGXBVKLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.